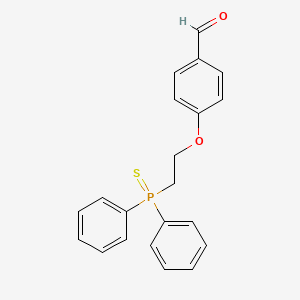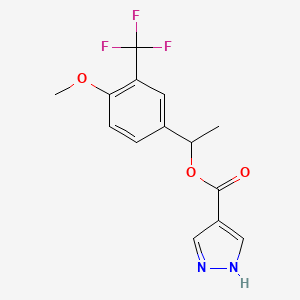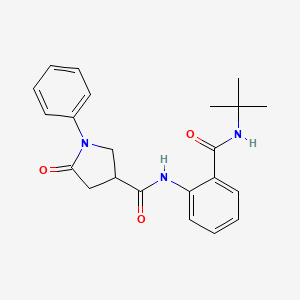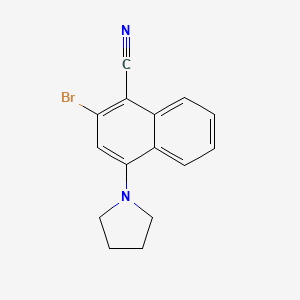![molecular formula C22H9Br4NO3 B12890329 1H-Benz[f]indene-1,3(2H)-dione, 5,6,7,8-tetrabromo-2-(3-hydroxy-2-quinolinyl)- CAS No. 60644-91-9](/img/structure/B12890329.png)
1H-Benz[f]indene-1,3(2H)-dione, 5,6,7,8-tetrabromo-2-(3-hydroxy-2-quinolinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-benz[f]indene-1,3(2H)-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a tetrabromo-substituted benzindene core fused with a hydroxyquinoline moiety, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-benz[f]indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyclization and functional group modifications. The reaction conditions often require the use of bromine or brominating agents in an organic solvent under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-benz[f]indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5,6,7,8-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-benz[f]indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-benz[f]indene-1,3(2H)-dione involves its interaction with specific molecular targets. The hydroxyquinoline moiety is known to chelate metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s structure allows it to intercalate into DNA, potentially disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrabromo-1,4-benzoquinone: Shares the tetrabromo substitution but differs in the core structure.
3-(4,5,6,7-Tetrabromo-1H-benzotriazol-1-yl)propan-1-ol: Similar bromination pattern but different functional groups and applications.
8-Hydroxyquinoline Derivatives: Compounds with similar hydroxyquinoline moieties but varying substituents and biological activities.
Uniqueness
5,6,7,8-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-benz[f]indene-1,3(2H)-dione is unique due to its combination of a tetrabromo-substituted benzindene core and a hydroxyquinoline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
60644-91-9 |
|---|---|
Molecular Formula |
C22H9Br4NO3 |
Molecular Weight |
654.9 g/mol |
IUPAC Name |
5,6,7,8-tetrabromo-2-(3-hydroxyquinolin-2-yl)cyclopenta[b]naphthalene-1,3-dione |
InChI |
InChI=1S/C22H9Br4NO3/c23-16-9-6-11-12(7-10(9)17(24)19(26)18(16)25)22(30)15(21(11)29)20-14(28)5-8-3-1-2-4-13(8)27-20/h1-7,15,28H |
InChI Key |
XQJAONCBMFGBCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C3C(=O)C4=C(C3=O)C=C5C(=C4)C(=C(C(=C5Br)Br)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B12890256.png)

![Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]-](/img/structure/B12890266.png)




![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12890284.png)

![2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12890290.png)




